molecular formula C22H24FNO4 B3141330 Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate CAS No. 478247-93-7

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate

Cat. No. B3141330
CAS RN: 478247-93-7
M. Wt: 385.4 g/mol
InChI Key: UKUSFYIOXFHOEV-ZMOGYAJESA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate” would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Antioxidant Capacity Assessment Techniques

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prominent method for assessing antioxidant capacity. It highlights the specificity of coupling reactions for certain antioxidants and the need for further investigation into these pathways' contributions to overall antioxidant capacity. This insight could be relevant when studying the antioxidant potential of complex organic compounds, including Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate, if applicable (Ilyasov et al., 2020).

Liquid Crystal Research

Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase : This study reports on the transitional properties of methylene-linked liquid crystal dimers, illustrating the complexity of organic compound behaviors and their phase transitions. While not directly related, the methodologies and insights could be relevant for researchers investigating the structural or phase behavior characteristics of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate or related compounds (Henderson & Imrie, 2011).

Environmental Impact of Organic Compounds

Review of Environmental Effects of Oxybenzone and Other Sunscreen Active Ingredients : This review discusses the environmental impact of certain organic UV filters, including oxybenzone. It emphasizes the persistence of these compounds in aquatic environments and their potential for bioaccumulation. Such environmental considerations are crucial when studying or developing new organic compounds for commercial use, suggesting a broader context for considering the environmental fate and impact of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate (Schneider & Lim, 2019).

Synthetic Methodologies

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical synthesis method for an organic intermediate, showcasing the challenges and solutions in synthesizing complex organic compounds. The methodologies described could offer insights into the synthesis or modification of compounds similar to Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate, highlighting the importance of innovative approaches in organic synthesis (Qiu et al., 2009).

Future Directions

The future directions for research on “Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate” could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine, materials science, or energy storage could be explored .

properties

IUPAC Name

ethyl (5E)-2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxyimino]-3-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO4/c1-3-27-22(26)20(14-17-8-10-19(23)11-9-17)21(25)12-13-24-28-15-18-6-4-16(2)5-7-18/h4-11,13,20H,3,12,14-15H2,1-2H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUSFYIOXFHOEV-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)CC=NOCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C/C=N/OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorobenzyl)-5-(((4-methylbenzyl)oxy)imino)-3-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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